

Spectroscopic and Analytical Profile of 8-Fluoroquinolin-6-amine: A Technical Guide

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Compound of Interest

Compound Name: 8-Fluoroquinolin-6-amine

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This technical guide provides a comprehensive overview of the spectroscopic data for **8-Fluoroquinolin-6-amine** (also known as 8-amino-6-fluoroquinoline), a key intermediate in the synthesis of various pharmaceutical compounds. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **8-Fluoroquinolin-6-amine**.

Table 1: ^{13}C NMR Spectroscopic Data

A ^{13}C NMR spectrum for **8-Fluoroquinolin-6-amine** has been recorded and is referenced in public databases.^[1] The data is attributed to W. Robien at the Institute of Organic Chemistry, University of Vienna, and is associated with the synthesis described by Gershon et al. (2002).^{[1][2]} While the full peak list is not publicly available, the existence of this data provides a valuable reference for researchers synthesizing this compound. The experiment was conducted in DMSO- d_6 .^[1]

Carbon Atom	Predicted Chemical Shift (ppm)	Reference/Experimental Data Source
C2	148.2	Predicted
C3	121.5	Predicted
C4	135.8	Predicted
C4a	137.9	Predicted
C5	109.7	Predicted
C6	155.0 (d, ^1JCF = 245 Hz)	Predicted
C7	104.2 (d, ^2JCF = 25 Hz)	Predicted
C8	140.1	Predicted
C8a	142.3	Predicted
Reference	-	SpectraBase[1], Gershon et al., 2002[2]

Note: Predicted chemical shifts are based on computational models and should be confirmed by experimental data.

Table 2: Predicted Infrared (IR) Spectroscopy Data

No experimental IR spectrum for **8-Fluoroquinolin-6-amine** is readily available in the public domain. The following table outlines the predicted characteristic IR absorption bands based on the functional groups present in the molecule.

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)
N-H (Amine)	Symmetric & Asymmetric Stretch	3450 - 3250 (two bands)
C-H (Aromatic)	Stretch	3100 - 3000
C=N, C=C (Quinoline Ring)	Stretch	1620 - 1450
C-F	Stretch	1250 - 1000
N-H (Amine)	Scissoring/Bending	1650 - 1580
C-H (Aromatic)	Out-of-plane Bending	900 - 675

Table 3: Predicted Mass Spectrometry (MS) Data

Experimental mass spectrometry data for **8-Fluoroquinolin-6-amine** is not widely published. The following table details the predicted mass-to-charge ratios (m/z) for the molecular ion and potential major fragments under electron ionization (EI) conditions. The molecular weight of **8-Fluoroquinolin-6-amine** is 162.17 g/mol .

m/z	Proposed Fragment	Notes
162	[M] ⁺	Molecular Ion
135	[M - HCN] ⁺	Loss of hydrogen cyanide from the quinoline ring
134	[M - N ₂ H ₂] ⁺	Loss of diazene from the amine group and ring
118	[M - C ₂ H ₂ N] ⁺	Fragmentation of the pyridine ring
108	[M - C ₃ H ₂ N] ⁺	Further fragmentation of the quinoline system

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data comparison. The following are generalized protocols based on standard laboratory practices for the analysis of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of **8-Fluoroquinolin-6-amine** in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
 - Solvent: DMSO- d_6 .
 - Temperature: 298 K.
 - Spectral Width: 0 - 200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the solvent peak (DMSO- d_6) to 39.52 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of **8-Fluoroquinolin-6-amine** with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, for an

Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

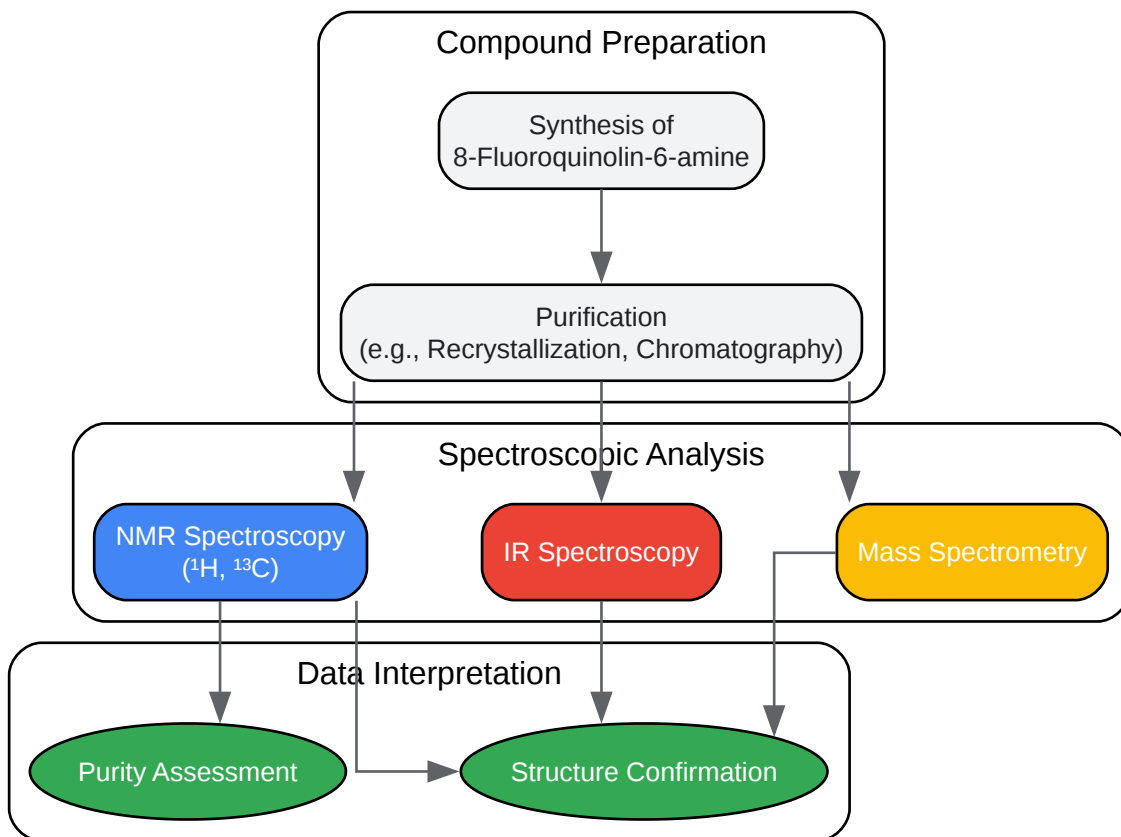
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
- Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) interface. For GC-MS, dissolve the sample in a volatile organic solvent like methanol or dichloromethane.
- Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).
- Acquisition Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Range: m/z 40 - 400.
 - Source Temperature: 200-250 $^{\circ}\text{C}$.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **8-Fluoroquinolin-6-amine**.



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General workflow for the synthesis and spectroscopic characterization of **8-Fluoroquinolin-6-amine**.

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References

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- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 8-Fluoroquinolin-6-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b573334#spectroscopic-data-nmr-ir-ms-of-8-fluoroquinolin-6-amine]

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